

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" properties

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Compound of Interest

Compound Name: 2-Acetamido-5-methoxy-4-nitrobenzoic acid

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An In-depth Technical Guide to **2-Acetamido-5-methoxy-4-nitrobenzoic acid**: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**, a polyfunctional aromatic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, present a reasoned, field-proven protocol for its synthesis, analyze its expected spectroscopic signature, and explore its applications as a strategic intermediate in the creation of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No. 196194-98-6) is a highly functionalized benzoic acid derivative.^{[1][2]} Its structure incorporates four distinct functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—bestowing upon it a versatile reactivity profile essential for advanced organic synthesis.^[1] This strategic arrangement of electron-donating (acetamido, methoxy) and electron-withdrawing (nitro, carboxylic acid) groups dictates its chemical behavior and makes it a valuable building block for complex molecular scaffolds.^[1]

Structural and Physical Data Summary

While specific experimental data for this compound is not widely published, we can infer its properties based on closely related analogues. The data presented below represents a combination of established information and expert-reasoned estimations.

Property	Value / Description	Source
CAS Number	196194-98-6	[1][2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₆	[1]
Molecular Weight	254.20 g/mol	[1]
Appearance	Expected to be a crystalline solid, likely pale yellow to light brown, typical for nitroaromatic compounds.	N/A
Melting Point (°C)	Estimated: 180-200. This is based on related compounds like 2-Methoxy-4-nitrobenzoic acid (146-148 °C) and 2-Amino-4-methoxy-benzoic acid (171-178 °C). The additional acetamido group and nitro substitution would likely increase the melting point.	[3][4]
Solubility	Expected to have low solubility in water, but soluble in polar organic solvents such as DMSO, DMF, and potentially hot ethanol or methanol, similar to other nitrobenzoic acids.	[5]

Strategic Synthesis Protocol: A Mechanistic Approach

The synthesis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** can be logically designed from a commercially available precursor, such as 2-amino-5-methoxybenzoic acid. The following protocol is based on well-established transformations in aromatic chemistry, specifically the protection of an amine followed by a regioselective electrophilic aromatic substitution (nitration).
[6][7]

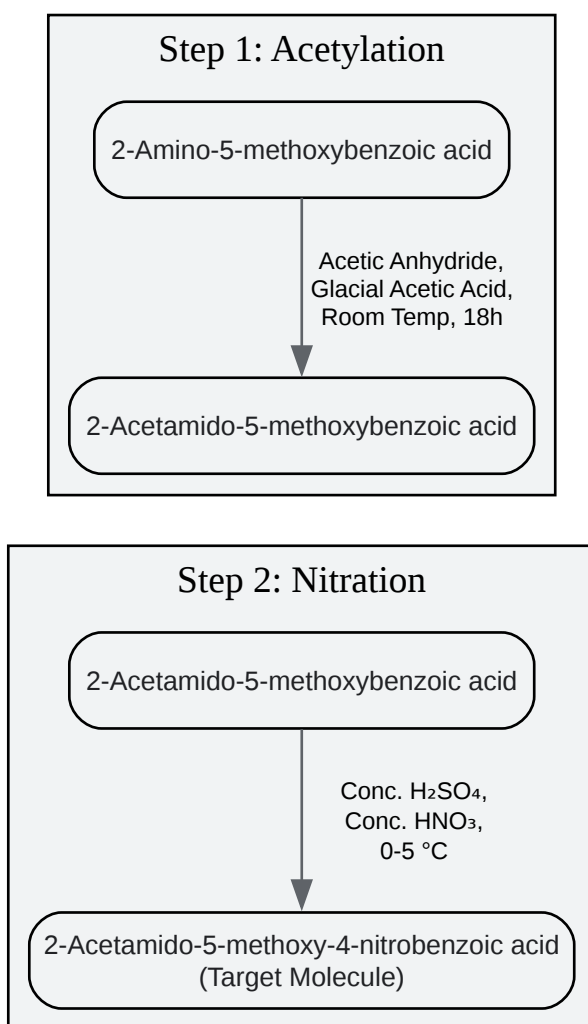
Rationale for the Synthetic Strategy

The core challenge is the regioselective introduction of a nitro group onto the aromatic ring. The starting material, 2-amino-5-methoxybenzoic acid, possesses two strongly activating, ortho-, para-directing groups (the amino and methoxy groups). Direct nitration would be difficult to control and could lead to oxidation and a mixture of products.

Therefore, a two-step approach is optimal:

- **Amine Protection:** The highly activating amino group is first protected as an acetamide. This moderates its activating effect and prevents unwanted side reactions, while still directing the incoming electrophile (NO_2^+) to the desired position.[6][7]
- **Regioselective Nitration:** With the amino group protected, the directing effects of the acetamido (ortho, para) and methoxy (ortho, para) groups are now synergistic, strongly favoring substitution at the C4 position, which is ortho to the acetamido group and para to the methoxy group.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

- Objective: To protect the primary amino group as an acetamide to control the subsequent nitration.
- Procedure:

- In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 100 mL of glacial acetic acid with stirring.
- To this solution, add 1.2 equivalents of acetic anhydride dropwise.
- Stir the reaction mixture at room temperature for approximately 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).^[6]
- Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.
- Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

- Objective: To regioselectively introduce a nitro group at the C4 position.
- Procedure:
 - In a 250 mL three-neck flask equipped with a thermometer and a dropping funnel, carefully add 10.0 g of the dried 2-acetamido-5-methoxybenzoic acid from Step 1 to 50 mL of concentrated sulfuric acid at 0 °C (ice-salt bath), ensuring the temperature does not exceed 5 °C.^[7]
 - In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
 - Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.^[7]
 - After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.
 - Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.^[7]

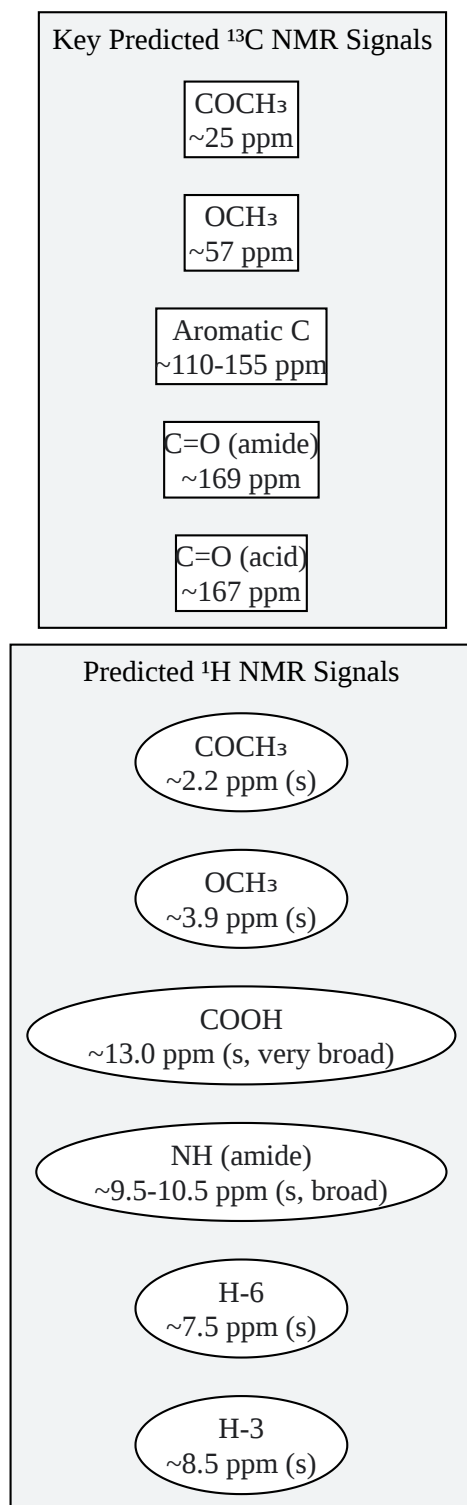
- Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Wash the precipitate with copious amounts of cold water until the washings are neutral to pH paper.
- Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Spectroscopic Characterization Profile

As experimental spectra for **2-Acetamido-5-methoxy-4-nitrobenzoic acid** are not readily available in public databases, this section provides a predicted spectroscopic profile based on established principles of NMR, IR, and MS, supported by data from analogous compounds.[8]

Predicted ^1H and ^{13}C NMR Data

The predicted NMR data is crucial for structural verification. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.



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Caption: Correlation of molecular structure to predicted NMR signals.

Table of Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~13.0	s, very broad	1H	-COOH	Typical for carboxylic acid protons, exchangeable.[9]
~9.5 - 10.5	s, broad	1H	-NH-	Amide proton, deshielded by adjacent carbonyl.
~8.5	s	1H	H-3	Aromatic proton ortho to the strongly electron-withdrawing NO_2 group and para to the acetamido group.
~7.5	s	1H	H-6	Aromatic proton ortho to the methoxy group and meta to the nitro group.
~3.9	s	3H	-OCH ₃	Typical chemical shift for an aryl methoxy group. [8]
~2.2	s	3H	-COCH ₃	Acetyl methyl protons.

Table of Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment	Rationale
~169	C=O (amide)	Standard range for amide carbonyl carbons.
~167	C=O (acid)	Standard range for carboxylic acid carbonyl carbons.[9]
~155	C-5	Aromatic carbon attached to the methoxy group.
~140	C-2	Aromatic carbon attached to the acetamido group.
~138	C-4	Aromatic carbon attached to the nitro group.[9]
~125	C-3	Aromatic CH, deshielded by adjacent nitro group.
~118	C-1	Aromatic carbon attached to the carboxylic acid group.
~110	C-6	Aromatic CH.
~57	-OCH ₃	Typical for an aryl methoxy carbon.
~25	-COCH ₃	Acetyl methyl carbon.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Table of Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (carboxylic acid, hydrogen-bonded)
~3250	Medium	N-H stretch (amide)
~1700	Strong	C=O stretch (carboxylic acid)
~1680	Strong	C=O stretch (Amide I band)
1550 & 1350	Strong	Asymmetric & Symmetric N-O stretch (nitro group)[10]
~1600, ~1480	Medium	Aromatic C=C stretches
~1250	Strong	C-O stretch (aryl ether)

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): m/z = 254
- Key Fragment Ions:
 - m/z = 212: Loss of ketene (-CH₂CO) from the acetamido group.
 - m/z = 209: Loss of a hydroxyl radical (-OH) from the carboxylic acid.
 - m/z = 196: Loss of the nitro group (-NO₂).
 - m/z = 43: Acetyl cation [CH₃CO]⁺.

Reactivity and Applications in Drug Development

The true value of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** lies in its potential for selective, stepwise chemical transformations, making it a strategic intermediate for pharmaceuticals.[1]

Key Chemical Transformations

- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$). This introduces a new reactive site for further derivatization, such as amide or sulfonamide formation.
- **Carboxylic Acid Derivatization:** The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for attaching the scaffold to other molecular fragments.
- **Hydrolysis of the Acetamido Group:** Under acidic or basic conditions, the acetamido group can be hydrolyzed back to a primary amine, enabling orthogonal reaction schemes where this amine is unmasked at a later synthetic stage.

Role as a Pharmaceutical Intermediate

This compound serves as a scaffold for molecules with potential therapeutic value. The "acetamido-benzoic acid" core is found in some anti-inflammatory and analgesic agents.^{[4][11]} Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity and selectivity as cyclooxygenase 2 (COX-2) inhibitors, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).^{[11][12]} The nitro group itself is a critical pharmacophore in many classes of drugs, contributing to antibacterial, anticonvulsant, and other biological activities.^[13] Furthermore, related structures are used as starting materials for the synthesis of potential CCR3 (Chemokine C-C Motif Receptor 3) antagonists, which are investigated for treating inflammatory conditions like asthma.

Safety and Handling

No specific toxicological data for **2-Acetamido-5-methoxy-4-nitrobenzoic acid** is available. However, based on data for structurally related nitroaromatic and benzoic acid compounds, the following precautions are mandated.^[14]

- **Hazard Classifications:** Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[14]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move person to fresh air.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a well-designed synthetic building block with significant potential for the development of novel pharmaceuticals. Its polyfunctional nature allows for a rich and controllable reactivity profile. While direct experimental data is limited, its properties and behavior can be reliably predicted through the analysis of analogous structures. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical intermediate.

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